molecular formula C21H29FO5 B089501 6-alpha-Fluorhydrocortisone CAS No. 1053-58-3

6-alpha-Fluorhydrocortisone

Cat. No.: B089501
CAS No.: 1053-58-3
M. Wt: 380.4 g/mol
InChI Key: MEZCUMCMVYZPAH-HVIRSNARSA-N
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Description

6-alpha-Fluorhydrocortisone is a synthetic corticosteroid with the molecular formula C21H29FO5 and a molar mass of 380.45 g/mol . It is a fluorinated derivative of hydrocortisone, designed to enhance the anti-inflammatory and mineralocorticoid properties of the parent compound. This compound is primarily used in medical applications for its potent anti-inflammatory and immunosuppressive effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-alpha-Fluorhydrocortisone involves the fluorination of a corticosteroid precursor. One common method includes reacting a 17-hydroxy-21-ester epoxide with a stereoselective fluorinating agent such as Selectfluor® . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the selective introduction of the fluorine atom at the 6-alpha position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 6-alpha-Fluorhydrocortisone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups, enhancing or modifying its activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-alpha-Fluorhydrocortisone has a wide range of applications in scientific research:

Properties

IUPAC Name

(6S,8S,9S,10R,11S,13S,14S,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,23,25,27H,3-6,8-10H2,1-2H3/t12-,13-,15-,16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZCUMCMVYZPAH-HVIRSNARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053-58-3
Record name Fluorohydrocortisone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63560
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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